1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
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Description
Molecular Structure Analysis
The molecular structure of “1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to "1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea" have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists, which could be beneficial for obesity treatment. The optimization of these compounds led to derivatives with potent in vitro activity, acting as antagonists in cellular assays measuring cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).
Anticancer Agents
Research on derivatives of urea, including "1-Aryl-3-(2-chloroethyl) ureas," has demonstrated potential anticancer activity. These compounds, synthesized from 4-phenylbutyric acid and alkylanilines, were evaluated for cytotoxicity against human adenocarcinoma cells in vitro, showing comparable or superior activity to known anticancer agents (Gaudreault et al., 1988).
Enzyme Inhibitory and Antioxidant Properties
A series of ureas derived from phenethylamines were synthesized and evaluated for their enzyme inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and for their antioxidant properties. These compounds exhibited significant inhibitory activities and antioxidant effects, suggesting their potential therapeutic applications (Aksu et al., 2016).
Microbial Degradation of Slow-Release Fertilizers
Methyleneureas, a class of compounds related to "1-Phenethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea," have been studied for their use as slow-release nitrogen fertilizers. Research into the microbial degradation of these compounds has shown that certain microorganisms can effectively break down methyleneureas into urea, ammonia, and carbon dioxide, highlighting their potential in agricultural applications (Jahns & Kaltwasser, 2000).
Cardiac Myosin Activators for Heart Failure Treatment
Exploratory research into flexible urea derivatives has identified certain compounds as selective cardiac myosin ATPase activators, indicating a novel approach for treating systolic heart failure. These activators were found to be selective for cardiac myosin over skeletal and smooth myosins, presenting a potential pathway for developing new heart failure therapies (Manickam et al., 2017).
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(21-14-13-17-8-3-1-4-9-17)22-16-19-12-7-15-23(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGHOMMOXXPFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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